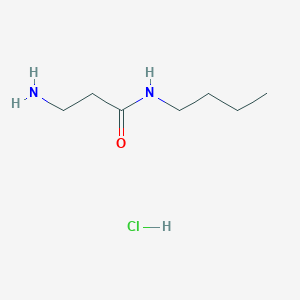

3-Amino-N-butylpropanamide hydrochloride

Description

3-Amino-N-butyl-N-methylpropanamide hydrochloride (CAS: 1220034-75-2) is a hydrochloride salt of a β-alaninamide derivative. Its molecular formula is C₈H₁₉ClN₂O, with an average molecular mass of 194.703 g/mol and a monoisotopic mass of 194.118591 g/mol . The compound features a propanamide backbone substituted with an amino group at the β-position and N-butyl-N-methyl moieties. It is cataloged under ChemSpider ID 25075720 and MDL number MFCD13562041, indicating its use in pharmaceutical and chemical research . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications and biological studies.

Properties

IUPAC Name |

3-amino-N-butylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-2-3-6-9-7(10)4-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQXAYUEASDBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butylpropanamide hydrochloride typically involves the reaction of butylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

-

Reaction of Butylamine with Acrylonitrile

Reagents: Butylamine, Acrylonitrile

Conditions: Room temperature, solvent (e.g., ethanol)

Product: N-Butylacrylamide

-

Hydrogenation

Reagents: N-Butylacrylamide, Hydrogen gas

Conditions: Elevated pressure, catalyst (e.g., palladium on carbon)

Product: 3-Amino-N-butylpropanamide

-

Formation of Hydrochloride Salt

Reagents: 3-Amino-N-butylpropanamide, Hydrochloric acid

Conditions: Aqueous solution

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

3-Amino-N-butylpropanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N-butylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The N-butyl-N-methyl groups in the target compound enhance lipophilicity compared to N-(3-methoxypropyl) or benzyl ester derivatives . Fluorinated analogs (e.g., 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride) exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability .

Molecular Weight and Solubility: Lower molecular weight compounds like 3-(dimethylamino)propanamide hydrochloride (150.61 g/mol) are more water-soluble, whereas bulky substituents (e.g., fluorophenylmethyl) reduce solubility but improve membrane permeability .

Applications :

Biological Activity

3-Amino-N-butylpropanamide hydrochloride is a chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₄H₁₃ClN₂O

Molecular Weight : Approximately 150.62 g/mol

The compound features an amino group, which is significant for its interactions with biological targets. The structural characteristics of this compound suggest potential interactions with enzymes and receptors, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The amino group can form hydrogen bonds, influencing enzyme activity and potentially acting as an inhibitor or activator depending on the target enzyme.

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate neurotransmitter systems, which could have implications for neurological disorders.

- Cellular Signaling Pathways : Research indicates that it may influence cellular signaling pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

- Neuroprotective Effects :

- Antimicrobial Activity :

-

Pharmacokinetics :

- Investigations into the pharmacokinetic profile revealed that this compound has favorable absorption characteristics, with studies indicating rapid uptake in biological systems. This suggests potential efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)propanamide | Aromatic substitution | Potentially different enzyme interactions |

| tert-Butyl (3-aminocyclobutyl)carbamate | tert-butyl group | Altered lipophilicity affecting solubility |

| 3-Amino-N-(tert-butyl)propanamide | tert-butyl group | Different pharmacokinetic properties |

The cyclobutane structure in this compound may confer specific conformational properties that enhance its interaction with biological targets compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.